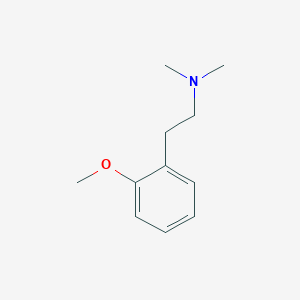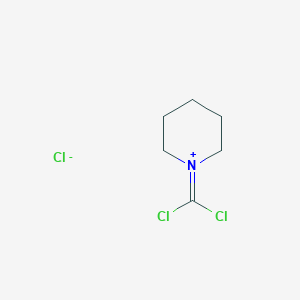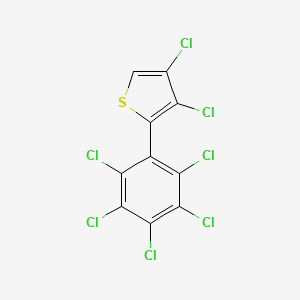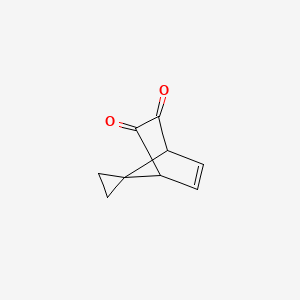![molecular formula C20H31NO B14597951 1-(2,6-Dimethylpiperidin-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one CAS No. 60601-69-6](/img/structure/B14597951.png)
1-(2,6-Dimethylpiperidin-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethylpiperidin-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylpiperidin-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one typically involves the reaction of 2,6-dimethylpiperidine with a suitable precursor of the 4-(2-methylpropyl)phenyl group. Common synthetic routes may include:
Alkylation Reactions: Using alkyl halides or sulfonates as alkylating agents.
Condensation Reactions: Combining the piperidine derivative with a ketone or aldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Continuous Flow Reactors: For efficient and scalable production.
Catalytic Processes: Using catalysts to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,6-Dimethylpiperidin-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxyl derivatives.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying receptor interactions and biological pathways.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: In the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dimethylpiperidin-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate biological pathways by binding to these targets and altering their activity. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,6-Dimethylpiperidin-1-yl)-2-phenylpropan-1-one: Lacks the 4-(2-methylpropyl) group.
1-(2,6-Dimethylpiperidin-1-yl)-2-[4-(methyl)phenyl]propan-1-one: Contains a methyl group instead of the 2-methylpropyl group.
Uniqueness
1-(2,6-Dimethylpiperidin-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and reactivity compared to similar compounds.
Propiedades
Número CAS |
60601-69-6 |
|---|---|
Fórmula molecular |
C20H31NO |
Peso molecular |
301.5 g/mol |
Nombre IUPAC |
1-(2,6-dimethylpiperidin-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one |
InChI |
InChI=1S/C20H31NO/c1-14(2)13-18-9-11-19(12-10-18)17(5)20(22)21-15(3)7-6-8-16(21)4/h9-12,14-17H,6-8,13H2,1-5H3 |
Clave InChI |
PVCSLRPAOATRJE-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(N1C(=O)C(C)C2=CC=C(C=C2)CC(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide](/img/structure/B14597869.png)



![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneselanyl)]hexabenzene](/img/structure/B14597893.png)
![6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde](/img/structure/B14597900.png)
![Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]-](/img/structure/B14597910.png)
![S-[(Furan-2-yl)methyl] furan-2-carbothioate](/img/structure/B14597911.png)

![1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]-](/img/structure/B14597915.png)

![2-{[1-(2-Ethylcyclopentyl)oct-1-EN-3-YL]oxy}oxane](/img/structure/B14597930.png)


